(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid
Overview
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a phthalimide moiety attached to a phenylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid involves the reaction of phthalic anhydride with glycine under basic conditions to form phthalimide. This intermediate is then reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalic acid derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phthalic acid derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid involves its interaction with specific molecular targets. The phthalimide moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxyacetic acid
Uniqueness
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid is unique due to the presence of both the phthalimide and phenylacetic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYVZOVGXYKBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036276 | |
Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801036276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643960 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4695-37-8 | |
Record name | NSC117510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801036276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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